1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole
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Overview
Description
Preparation Methods
The synthesis of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole involves several steps, typically starting with the formation of the pyrrole ring. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . For the specific synthesis of this compound, the following steps are generally involved:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a suitable precursor with an amine.
Bromination: The pyrrole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Naphthoylation: The brominated pyrrole is then reacted with 1-naphthoyl chloride in the presence of a base to form the final product.
Chemical Reactions Analysis
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide for bromination, 1-naphthoyl chloride for naphthoylation, and various bases and solvents depending on the specific reaction conditions.
Scientific Research Applications
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole has several applications in scientific research:
Proteomics Research: The compound is used as a biochemical tool in proteomics research to study protein interactions and functions.
Medicinal Chemistry: It may be used in the development of new pharmaceuticals, particularly those targeting specific proteins or enzymes.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The exact mechanism of action of 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole is not well-documented. it is likely that the compound interacts with specific proteins or enzymes, altering their function or activity. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Comparison with Similar Compounds
1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole can be compared with other similar compounds, such as:
1-Hexyl-3-(1-naphthoyl)pyrrole: This compound lacks the bromine atom, which may result in different reactivity and biological activity.
1-Hexyl-2-chloro-3-(1-naphthoyl)pyrrole: The chlorine atom in this compound may lead to different substitution reactions compared to the bromine atom in this compound.
1-Hexyl-2-bromo-3-(2-naphthoyl)pyrrole: The position of the naphthoyl group may affect the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H22BrNO |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(2-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-4-7-14-23-15-13-19(21(23)22)20(24)18-12-8-10-16-9-5-6-11-17(16)18/h5-6,8-13,15H,2-4,7,14H2,1H3 |
InChI Key |
MSEDZAHNPZGMBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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